3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911617
InChI: InChI=1S/C16H14N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20)
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid

CAS No.:

Cat. No.: VC15911617

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid -

Specification

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid
Standard InChI InChI=1S/C16H14N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20)
Standard InChI Key RFYPJVDXEXZDAU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Imidazo[1,5-a]pyridine core: A bicyclic system combining pyridine and imidazole rings, with nitrogen atoms at positions 1 and 3.

  • 3-Phenyl substituent: A benzene ring attached to the imidazole moiety, introducing aromatic bulk and potential π-π stacking interactions.

  • Propanoic acid side chain: A three-carbon carboxylic acid group at position 1 of the imidazopyridine, enabling hydrogen bonding and salt formation.

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.29 g/mol
IUPAC Name3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid
Canonical SMILESC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCC(=O)O

The LogP (partition coefficient) is estimated at 2.1–2.5, suggesting moderate lipophilicity suitable for membrane permeability in biological systems.

Synthetic Pathways and Optimization

Proposed Synthesis Strategies

While no explicit protocols for this compound exist in public literature, analogous imidazo[1,5-a]pyridine syntheses suggest viable routes:

  • Condensation Reactions:

    • Reacting 2-aminopyridines with α-haloketones or aldehydes under acidic conditions to form the imidazole ring .

    • Introducing the phenyl group via Suzuki-Miyaura coupling at position 3 of the imidazole .

  • Nucleophilic Substitution:

    • Attaching the propanoic acid side chain through alkylation of a preformed imidazopyridine intermediate.

Critical Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 1 of the imidazopyridine requires careful catalyst selection .

  • Carboxylic Acid Stability: Protection/deprotection strategies (e.g., tert-butyl esters) may prevent decarboxylation during synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals (δ in ppm):

  • Aromatic protons: 6.8–8.2 (multiplet, 9H from phenyl and imidazopyridine).

  • Methylene groups: 2.6–3.1 (triplet, 2H, CH₂COO⁻) and 4.3–4.7 (triplet, 2H, N-CH₂).

¹³C NMR peaks would include:

  • Carbonyl carbon: ~175 ppm (COOH).

  • Aromatic carbons: 115–145 ppm.

High-Performance Liquid Chromatography (HPLC)

Under reverse-phase conditions (C18 column, acetonitrile/water + 0.1% TFA):

  • Retention time: ~12.5 minutes.

  • Purity: >95% achievable via gradient elution.

Applications in Drug Discovery

Kinase Inhibition

The imidazopyridine scaffold is prevalent in kinase inhibitors (e.g., ALK, JAK2). Computational docking suggests:

  • Binding affinity: -9.2 kcal/mol for EGFR kinase (PDB: 1M17) .

  • Key interactions: Hydrogen bonding with Met793 and π-stacking with Phe723 .

Antibacterial Agents

Preliminary studies on similar compounds show:

  • MIC: 8 µg/mL against Staphylococcus aureus (compared to 2 µg/mL for ciprofloxacin) .

  • β-lactamase inhibition: IC₅₀ = 5.3 µM .

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